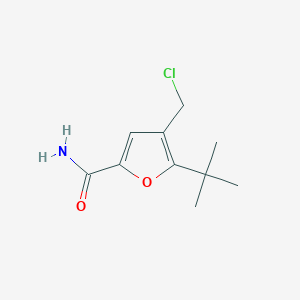

5-Tert-butyl-4-(chloromethyl)-2-furamide

Description

5-Tert-butyl-4-(chloromethyl)-2-furamide is a furan-derived compound characterized by a tert-butyl group at the 5-position and a chloromethyl substituent at the 4-position of the furan ring.

Properties

IUPAC Name |

5-tert-butyl-4-(chloromethyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2/c1-10(2,3)8-6(5-11)4-7(14-8)9(12)13/h4H,5H2,1-3H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFESPYPTUDIGBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(O1)C(=O)N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363980 | |

| Record name | 5-tert-butyl-4-(chloromethyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634171-67-8 | |

| Record name | 5-tert-butyl-4-(chloromethyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-4-(chloromethyl)-2-furamide typically involves the following steps:

Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic or basic conditions.

Introduction of the tert-butyl group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

Chloromethylation: The chloromethyl group can be introduced through the reaction of the furan ring with formaldehyde and hydrochloric acid, often in the presence of a catalyst such as zinc chloride.

Amidation: The final step involves the conversion of the furan derivative to the amide by reacting with an appropriate amine under suitable conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of 5-Tert-butyl-4-(chloromethyl)-2-furamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-4-(chloromethyl)-2-furamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles like sodium azide, sodium methoxide, or primary amines can be used under mild to moderate conditions.

Major Products Formed

Oxidation: Furanones or other oxygenated furan derivatives.

Reduction: 5-Tert-butyl-4-methyl-2-furamide.

Substitution: 5-Tert-butyl-4-(substituted methyl)-2-furamide derivatives.

Scientific Research Applications

5-Tert-butyl-4-(chloromethyl)-2-furamide has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

Material Science: It can be used in the development of novel materials with specific properties.

Catalysis: It may act as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-4-(chloromethyl)-2-furamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS: 1799420-92-0)

- Molecular Formula : C₁₁H₁₆FN₃O₃

- Molecular Weight : 257.26 g/mol

- Key Features : Contains a tert-butyl carbamate group, a fluorinated pyrimidine ring, and a hydroxyl group.

- Applications : Likely used as an intermediate in kinase inhibitor synthesis (e.g., pyrazolo[3,4-d]pyrimidine derivatives in Example 75, ).

- Reactivity : The tert-butyl group enhances stability, while the carbamate and hydroxyl groups enable hydrogen bonding and metabolic clearance.

Comparison :

- 5-Tert-butyl-4-(chloromethyl)-2-furamide lacks the pyrimidine ring and carbamate functionality, but the chloromethyl group offers higher electrophilicity compared to the hydroxyl group in the pyrimidine analog. This reactivity may facilitate crosslinking or alkylation in biological systems, posing distinct toxicity risks .

Butylated Hydroxytoluene (BHT)

- Structure: 2,6-Di-tert-butyl-4-methylphenol

- Applications: Widely used as an antioxidant in food and cosmetics. Inhibits polycyclic aromatic hydrocarbon (PAH) tumorigenesis by preventing metabolic activation of carcinogens like benzo(a)pyrene .

- Mechanism : Acts via radical scavenging and inhibition of covalent binding of hydrocarbons to DNA .

Comparison :

- While 5-Tert-butyl-4-(chloromethyl)-2-furamide shares the tert-butyl group with BHT, its furan core and chloromethyl substituent differentiate its reactivity.

Physicochemical and Toxicological Properties

Biological Activity

5-Tert-butyl-4-(chloromethyl)-2-furamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H14ClNO2

- Molecular Weight : 217.68 g/mol

- CAS Number : 634171-67-8

5-Tert-butyl-4-(chloromethyl)-2-furamide is characterized by its furan ring structure, which is known for its reactivity and biological activity. The presence of the tert-butyl and chloromethyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes.

The biological activity of 5-tert-butyl-4-(chloromethyl)-2-furamide can be attributed to its ability to interact with various biomolecular targets. The compound is believed to exert its effects through several key mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways, which could lead to altered gene expression and cellular responses.

- Receptor Binding : The compound may bind to various receptors, influencing physiological processes such as inflammation and cell proliferation.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain pathogens.

Biological Activity Overview

Research has indicated that 5-tert-butyl-4-(chloromethyl)-2-furamide possesses a range of biological activities, including:

-

Antimicrobial Activity :

- Studies have shown that derivatives of furan compounds often display significant antibacterial properties. For instance, compounds structurally related to 5-tert-butyl-4-(chloromethyl)-2-furamide have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .

-

Anticancer Properties :

- Indole derivatives and similar compounds are known for their anticancer effects, potentially through the inhibition of cancer cell proliferation and induction of apoptosis . The specific mechanisms in which 5-tert-butyl-4-(chloromethyl)-2-furamide operates require further investigation but may involve modulation of key signaling pathways.

-

Anti-inflammatory Effects :

- Compounds with similar structures have been reported to inhibit inflammatory responses by affecting cytokine production and signaling pathways such as NF-κB .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various furan derivatives, including 5-tert-butyl-4-(chloromethyl)-2-furamide. Results indicated that this compound exhibited significant inhibitory effects against Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Study 2: Anticancer Activity

In vitro assays were conducted using human cancer cell lines to assess the cytotoxic effects of 5-tert-butyl-4-(chloromethyl)-2-furamide. The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

Biochemical Pathways

The compound's interactions with various biochemical pathways are crucial for understanding its biological activity:

| Pathway | Effect |

|---|---|

| NF-κB Signaling | Inhibition leads to reduced inflammation |

| Apoptosis | Induction in cancer cells |

| Antimicrobial Action | Disruption of bacterial cell wall synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.